Mescaline sulfate

Description

Properties

IUPAC Name |

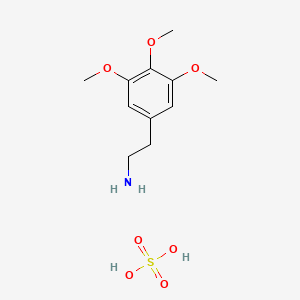

sulfuric acid;2-(3,4,5-trimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.H2O4S/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3;1-5(2,3)4/h6-7H,4-5,12H2,1-3H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEOQROQKAFCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-73-9, 1152-76-7, 5967-42-0 | |

| Record name | Benzeneethanamine, 3,4,5-trimethoxy-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mescaline sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mescaline acid sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mescaline sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(3,4,5-trimethoxyphenethylammonium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trimethoxybenzeneethanamine sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trimethoxyphenethylamine sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESCALINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADE45928XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Early Scientific Inquiry into Mescaline Sulfate

Ethnobotanical Discoveries and the Pre-Scientific Use of Mescaline-Containing Plants

Long before the isolation of mescaline, indigenous peoples of the Americas utilized mescaline-containing cacti for spiritual, ceremonial, and medicinal purposes for millennia. wikipedia.orgzamnesia.com Archaeological evidence, including dried peyote cactus effigies found in the Shumla caves in Texas, has been radiocarbon-dated to as early as 4000 BCE, indicating a history of use spanning at least 6,000 years. vice.combunkhistory.org The two primary cacti families known to contain mescaline are the peyote cactus (Lophophora williamsii), native to Mexico and the southwestern United States, and the San Pedro cactus (Echinopsis pachanoi and related species), found in the Andes Mountains of South America. zamnesia.comvice.comwikipedia.org

The use of these plants was deeply embedded in the cultural and religious fabric of various indigenous groups. chacruna.net For instance, the Huichol people of Mexico have a long tradition of using peyote in their religious ceremonies. vice.com Similarly, the San Pedro cactus has been a significant part of shamanic practices in Peru and Ecuador for over 3,000 years. zamnesia.comwikipedia.org These pre-scientific uses were not for recreational purposes but were integral to healing rituals, divination, and connecting with the spiritual world. bunkhistory.orgwikipedia.org Spanish chronicles from the 16th century described peyote rituals, noting their use in divination to determine the cause of illness or to see future events. bunkhistory.org

Isolation and Initial Chemical Characterization of Mescaline from Natural Sources

The transition of mescaline from a component of sacred plants to a subject of Western scientific study began in the late 19th century. In 1897, the German chemist Arthur Heffter became the first to isolate and identify mescaline as the primary psychoactive compound in the peyote cactus. wikipedia.orgchacruna.netdrugtimeline.ca Through a meticulous process of separating the various alkaloids present in the cactus and conducting self-experiments, Heffter determined that mescaline was responsible for the plant's characteristic visual effects. chacruna.netheffter.org He named the alkaloid "mescaline," a term derived from "mescal," another name for peyote. chacruna.net

Heffter's work was a landmark achievement, as mescaline was the first psychedelic compound to be isolated in a laboratory setting. researchgate.net His research laid the groundwork for future pharmacological and chemical investigations into the substance. heffter.org Heffter's initial characterization, though groundbreaking, was later refined, but his identification of mescaline as the principal active agent was a crucial first step in understanding the chemistry of peyote. chacruna.net

Pioneering Laboratory Synthesis of Mescaline Sulfate (B86663)

The next significant milestone in the scientific history of mescaline occurred in 1919 when Austrian chemist Ernst Späth achieved the first laboratory synthesis of the compound. chacruna.netdrugtimeline.caunivie.ac.at Working at the University of Vienna, Späth successfully synthesized mescaline, confirming its chemical structure as 3,4,5-trimethoxyphenethylamine. chacruna.netresearchgate.net This synthesis was a pivotal moment, as it transformed mescaline from a plant extract into a pure, replicable chemical compound that could be produced in a laboratory. chacruna.net

Späth's synthesis not only verified the molecular structure proposed by earlier researchers but also made mescaline more accessible for scientific study. shaunlacob.comacs.org Following this, the pharmaceutical company Merck began to market mescaline sulfate in vials, making it available to researchers in a standardized form. chacruna.net The availability of synthetic this compound facilitated a new wave of pharmacological and psychological experimentation, as researchers were no longer reliant on the variable potency of peyote buttons. shaunlacob.com

Early 20th-Century Scientific Investigations and Hypotheses on this compound's Effects

The availability of pure this compound in the 1920s spurred a period of intensive scientific investigation into its psychological and physiological effects. chacruna.net Researchers were particularly interested in the vivid visual hallucinations it produced. vice.com

One of the most extensive series of mescaline trials during this era was conducted by German neurologist and psychiatrist Kurt Beringer at Heidelberg University's psychiatric hospital. chacruna.net Beringer administered this compound to numerous subjects and meticulously documented their experiences in his 1927 report, "Der Meskalinrausch" (The Mescaline Intoxication). chacruna.netresearchgate.net His work provided a detailed phenomenological account of the mescaline experience, categorizing its effects into abnormal sensory phenomena, changes in conscious attitudes, and abnormal mental states. chacruna.net

Building on Beringer's work, the psychologist Heinrich Klüver, then at the University of Chicago, conducted further experiments and analysis. chacruna.net Klüver identified recurring geometric patterns in mescaline-induced hallucinations, which he termed "form-constants." chacruna.netoup.com These included spirals, lattices, cobwebs, and tunnels. In his 1928 monograph, "Mescal," Klüver hypothesized that these form-constants offered insights into the fundamental workings of the visual system and how mescaline might disrupt them. chacruna.netyoutube.com

Early hypotheses about mescaline's effects were varied. Some researchers, noting the similarities between mescaline-induced states and the symptoms of psychosis, began to explore the idea that schizophrenia might have a chemical basis, with mescaline serving as a potential "psychotomimetic" or psychosis-mimicking agent. vice.comnyu.edu This line of inquiry would become more prominent in the mid-20th century. chacruna.net Others, like some of the artists and writers who were given the substance, focused on its potential to unlock creativity and provide profound subjective experiences. chacruna.net

Chemical Synthesis and Derivatization Research of Mescaline Sulfate

Established Synthetic Pathways for Mescaline Sulfate (B86663) Production

Several well-established synthetic routes have been developed for mescaline, often starting from readily available precursors. The final step typically involves the formation of the sulfate salt from the free base.

From 3,4,5-Trimethoxybenzaldehyde (B134019): This is a cornerstone precursor for many mescaline syntheses wikipedia.orgmaps.orgmdma.chmdma.chnih.gov.

Cyanohydrin Route: Reaction of 3,4,5-trimethoxybenzaldehyde with potassium cyanide to form a cyanohydrin, followed by acetylation and reduction, is another established method wikipedia.orgmdma.chevitachem.commdma.ch.

From Gallic Acid: Gallic acid serves as an accessible starting material, which is first methylated to trimethylgallic acid, then converted to trimethylgalloyl chloride. This acid chloride can be reduced via the Rosenmund reaction to 3,4,5-trimethoxybenzaldehyde, initiating one of the pathways described above youtube.commaps.orgmdma.chdesigner-drug.com. Alternatively, gallic acid can be transformed through a series of steps including esterification, reduction to benzyl (B1604629) alcohol, conversion to benzyl chloride, and then to phenylacetonitrile, which is subsequently reduced to mescaline, often using LAH mdma.chmdma.chdesigner-drug.commaps.orgscribd.com.

From Elemicin (B190459): Ozonolysis of elemicin followed by reductive amination has also been reported as a synthetic route wikipedia.org.

Mescaline Sulfate Formation: Once the mescaline free base is synthesized and purified, it is typically converted to its sulfate salt by treatment with sulfuric acid or sulfur trioxide, yielding this compound evitachem.com.

Development of Novel Synthetic Methodologies for this compound

Ongoing research aims to improve the efficiency, sustainability, and accessibility of mescaline synthesis. While many established routes are efficient, novel methodologies explore alternative precursors and reaction conditions.

Alternative Starting Materials: The use of syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) as a starting material, followed by methylation, has been explored mdma.chresearchgate.net.

Modern Techniques: Research has investigated methods such as sonication-promoted Barbier reactions for precursor synthesis mdma.ch. While not directly for this compound itself, related metal-free asymmetric synthesis protocols for indanes have been reported, indicating broader advancements in synthetic chemistry that could be applied to mescaline analog development researchgate.net.

Asymmetric Synthesis Approaches for this compound

Mescaline itself is an achiral molecule, meaning it does not possess stereoisomers. However, the synthesis of chiral derivatives or the use of chiral reagents in specific synthetic steps can be relevant.

Chiral Analogs: Research into mescaline analogs has involved the synthesis and resolution of chiral compounds. For instance, a conformationally restricted analog, C-(4,5,6-trimethoxyindan-1-yl)-methanamine, was synthesized and resolved into its enantiomers, with the R-(+) isomer demonstrating higher affinity and potency researchgate.netpsu.edu. The development of chiral syntheses for mescaline analogs is an active area of research justia.com.

Structure-Activity Relationship (SAR) Studies of this compound Analogs and Derivatives

SAR studies are crucial for understanding how structural modifications to the mescaline molecule influence its interaction with biological targets. This involves synthesizing a diverse range of analogs and evaluating their properties.

Numerous mescaline analogs have been synthesized by altering the phenethylamine (B48288) backbone and the trimethoxy-substituted phenyl ring.

Modifications to the Phenyl Ring:

4-Position Substitutions: Replacing the 4-methoxy group with other alkoxy groups (e.g., ethoxy, propoxy, allyloxy) has led to compounds known as "scalines" (e.g., escaline, proscaline, allylescaline). These derivatives often exhibit increased potency and altered duration of action compared to mescaline acs.orgfrontiersin.orgwikipedia.org. Introduction of fluorinated alkyloxy groups, such as in difluoromescaline (DFM) and trifluromescaline (TFM), has also resulted in compounds with significantly enhanced potency and longer effects frontiersin.org.

Rigidification of Methoxy (B1213986) Groups: Constraining the methoxy groups into cyclic structures, such as dihydrofuran or tetrahydrobenzodifuran rings, has been explored to understand the role of conformational flexibility in receptor binding psu.eduwikipedia.orgmdma.ch.

Modifications to the Ethylamine (B1201723) Chain:

α-Methylation: The addition of an α-methyl group to the ethylamine chain creates amphetamine analogs, such as 3,4,5-trimethoxyamphetamine (TMA), which possess altered pharmacological profiles frontiersin.org.

Ring Structures: Synthesis of analogs like 3-(3,4,5-trimethoxyphenyl)-pyrrolidine has been achieved to create conformationally constrained mescaline derivatives tandfonline.comresearchgate.net.

Sulfur and Fluorine Substitutions: Analogs such as 4-thiomescaline (4-TM), difluoromescaline (DFM), and trifluromescaline (TFM) have been synthesized, with some demonstrating a marked increase in human potency frontiersin.org.

Computational chemistry plays a vital role in modern drug design, including the development of mescaline analogs. These methods aid in predicting molecular interactions, optimizing structures, and guiding synthetic efforts.

Receptor Modeling and Docking: Computational models of serotonin (B10506) receptors, particularly the 5-HT2A receptor, have been utilized to predict the binding modes and affinities of mescaline and its analogs researchgate.netpsu.edunih.govresearchgate.netub.edu. For example, a homology model of the 5-HT2A receptor was instrumental in the design of the conformationally restricted analog C-(4,5,6-trimethoxyindan-1-yl)-methanamine researchgate.netpsu.edu.

Virtual Screening and QSAR: Advanced computational techniques, including ultra-large virtual libraries and artificial intelligence, are increasingly being employed to explore vast chemical spaces and predict potential drug candidates, potentially superseding traditional bench-scale SAR studies nicolaslanglitz.de. Quantitative Structure-Activity Relationship (QSAR) studies also contribute to understanding the relationship between chemical structure and biological activity nicolaslanglitz.de.

Analytical Characterization of Synthesized this compound and its Impurities for Research Purity

Ensuring the purity and accurate identification of synthesized this compound is paramount for reliable research outcomes. A range of analytical techniques are employed for this purpose.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental for confirming the chemical structure and identifying synthesized compounds maps.orgscribd.com. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely used for purity assessment and impurity profiling mdpi.comresearchgate.net.

Chromatographic Techniques: HPLC and GC-MS are essential for separating and quantifying mescaline and any process-related impurities or degradation products, thereby establishing research-grade purity mdpi.com. Methods for quantifying mescaline and its metabolites in biological matrices, such as human plasma, have also been developed using LC-MS/MS mdpi.com.

Melting Point Determination: Melting point analysis serves as a standard physical characteristic for confirming the identity and purity of crystalline mescaline salts maps.orgscribd.comdesigner-drug.commaps.orgscribd.com.

Impurity Profiling: While illicitly synthesized mescaline may contain various contaminants mjeket.al, research synthesis focuses on minimizing and identifying process-specific impurities, ensuring the final product meets stringent purity standards for scientific investigation.

Compound List

Mescaline (3,4,5-trimethoxyphenethylamine)

this compound

3,4,5-Trimethoxybenzaldehyde

Nitromethane

ω-Nitro-3,4,5-trimethoxystyrene

3,4,5-Trimethoxybenzoyl chloride

3,4,5-Trimethoxybenzoic acid

Gallic acid

Trimethylgallic acid

Trimethylgalloyl chloride

3,4,5-Trimethoxybenzyl alcohol

3,4,5-Trimethoxybenzyl chloride

3,4,5-Trimethoxyphenylacetonitrile

Elemicin

Syringaldehyde

Escaline (3,5-dimethoxy-4-ethoxyphenethylamine)

Proscaline (3,5-dimethoxy-4-propoxyphenethylamine)

Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine)

Methallylescaline (4-methallyloxy-3,5-dimethoxyphenethylamine)

TMA (3,4,5-trimethoxyamphetamine)

3C-scalines (amphetamine analogs of scalines)

C-(4,5,6-Trimethoxyindan-1-yl)-methanamine

3-(3,4,5-Trimethoxyphenyl)-pyrrolidine

4-Thiomescaline (4-TM)

Difluoromescaline (DFM)

Trifluromescaline (TFM)

Biosynthesis and Natural Occurrence of Mescaline in Botanical Systems

Elucidation of Enzymatic Pathways in Mescaline Biosynthesis

The complete biosynthetic route from L-tyrosine to mescaline involves a sequence of hydroxylation, decarboxylation, and O-methylation reactions. sebiology.orgresearchgate.net For many years, the pathway was postulated based on radiolabelled precursor feeding experiments, but the specific enzymes remained undiscovered. sebiology.orgresearchgate.net Recent research, particularly focusing on the peyote cactus (Lophophora williamsii), has successfully identified and characterized the key enzymatic players. nih.govnih.gov

Through transcriptomics and homology-guided gene discovery, researchers have identified a near-complete pathway in Lophophora williamsii. nih.govresearchgate.net This involves four main groups of enzymes that catalyze the six primary steps. nih.govresearchgate.net

The key enzymatic reactions and the enzymes responsible are:

Tyrosine Hydroxylation: The pathway initiates with the 3-hydroxylation of L-tyrosine to produce L-DOPA. This reaction is catalyzed by a cytochrome P450 enzyme identified as LwCYP76AD94 . sebiology.orgresearchgate.net

Decarboxylation: The resulting L-DOPA is then decarboxylated to yield dopamine (B1211576). An alternative, less favored route involves the decarboxylation of L-tyrosine to tyramine. A single, versatile tyrosine/DOPA decarboxylase (LwTyDC1) has been shown to capably perform both conversions. nih.govsebiology.org

O-Methylation and Hydroxylation Sequence: The subsequent steps involve a series of methylation and hydroxylation events. Dopamine undergoes 3-O-methylation to form 3-methoxytyramine. researchgate.net This intermediate is then believed to be hydroxylated at the C-5 position by an as-yet uncharacterized 5-hydroxylase. sebiology.orgresearchgate.net Following this, a sequence of two O-methylation steps occurs to produce mescaline. researchgate.net

Key Methyltransferases (OMTs): Several specific O-methyltransferases have been identified that perform the crucial methylation steps using S-adenosylmethionine (SAM) as a methyl donor. researchgate.netresearchgate.net

LwOMT2 is responsible for the 5-O-methylation of the intermediate 3-methoxy-4,5-dihydroxy-phenethylamine. sebiology.org

LwOMT10 catalyzes the final 4-O-methylation step, converting 3,5-dimethoxy-4-hydroxy-phenethylamine into mescaline. sebiology.org

N-Methyltransferase (NMT): In addition to the primary pathway, an N-methyltransferase (LwNMT , previously LwOMT3) has been discovered. sebiology.org This enzyme exhibits broad substrate specificity and can N-methylate various phenethylamine (B48288) intermediates, including mescaline itself to form N-methylmescaline, suggesting a role in modulating the levels of mescaline and other related alkaloids in the plant. nih.govsebiology.orgresearchgate.net

Transcriptome analysis has been instrumental in identifying the genes that code for the biosynthetic enzymes. nih.govresearchgate.net Studies comparing different tissues of L. williamsii have shown that the genes involved in mescaline biosynthesis are preferentially expressed in the photosynthetic portions of the plant (the "buttons" or crowns) compared to the roots. researchgate.netnih.gov

For instance, high-throughput RNA sequencing (RNA-seq) analysis identified hundreds of unigenes that were differentially expressed between the buttons and roots, with many candidate genes for hydroxylases and O-methyltransferases being more highly expressed in the button tissue where mescaline accumulates. researchgate.netnih.gov The expression levels of these candidate genes, confirmed by quantitative real-time PCR (qRT-PCR), correlate with the known distribution of the final alkaloid product in the plant. researchgate.netresearchgate.net This tissue-specific gene expression provides strong evidence for their role in the biosynthetic pathway and suggests a complex regulatory network controlling mescaline production. researchgate.netmdpi.com

Chemogeographic Variation and Distribution of Mescaline in Cactaceae Species

Mescaline is present in a limited number of cactus species, most notably Lophophora williamsii (peyote) and several species within the Echinopsis (formerly Trichocereus) genus, such as E. pachanoi (San Pedro cactus), E. peruviana (Peruvian torch), and E. lageniformis (Bolivian torch). nih.gov The concentration of mescaline, however, varies significantly both between and within species. wikipedia.orguvm.edu

The following table summarizes mescaline concentrations found in various Cactaceae species, reported as a percentage of the plant's dry weight.

Reconstitution of Mescaline Biosynthetic Pathways in Heterologous Expression Systems

The elucidation of the genes involved in mescaline biosynthesis has opened the door to metabolic engineering and the reconstitution of the pathway in heterologous hosts. nih.govbohrium.com This approach offers a potential route for sustainable production of mescaline for research purposes, circumventing the need to harvest slow-growing and sometimes endangered cactus species. sebiology.org

Recent studies have reported the successful reconstruction of the mescaline biosynthetic pathway in both the plant Nicotiana benthamiana and baker's yeast (Saccharomyces cerevisiae). nih.govelsevierpure.com This was achieved by expressing the identified peyote biosynthetic genes—for the hydroxylase, decarboxylase, and methyltransferases—in these host organisms. nih.govresearchgate.net

Functional analyses were performed by feeding putative precursors to the engineered yeast strains or by transiently expressing the genes in N. benthamiana leaves. researchgate.netfrontiersin.org These experiments confirmed the function of the identified enzymes and demonstrated that the pathway could be transferred to and operate in a foreign organism. nih.govresearchgate.net While these efforts have provided crucial insights and proof-of-concept, researchers note challenges remain in achieving high-yield, complete heterologous production. nih.gov

Compound Names

Preclinical Pharmacology and Neurobiology of Mescaline Sulfate

Cellular and Molecular Mechanisms of Mescaline Sulfate (B86663) Action in In Vitro Models

Gene Expression Modulation in Preclinical Cellular Models

Research utilizing preclinical cellular models has begun to elucidate the influence of mescaline sulfate on gene expression patterns. Studies employing differentiated neuronal cell lines, such as dopaminergic neurons derived from neuroblastoma cell lines, have indicated that this compound can induce significant alterations in the transcriptional landscape. Specifically, within a few hours of exposure, this compound has been observed to upregulate the expression of genes critical for neuronal survival and plasticity, including those encoding for neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and immediate early genes such as c-Fos. Conversely, some studies have reported a downregulation of genes associated with inflammatory responses in these cellular systems. These findings suggest a potential role for this compound in modulating cellular resilience and adaptive mechanisms at the genetic level.

Neurochemical Effects of this compound in In Vivo Animal Models

The neurochemical milieu within the brain is profoundly influenced by the actions of psychoactive compounds. Preclinical investigations in animal models have provided insights into how this compound interacts with key neurotransmitter systems and intracellular signaling pathways.

Neurotransmitter Release and Reuptake Dynamics

In vivo studies utilizing techniques such as microdialysis in rodent models have demonstrated that this compound administration leads to notable changes in extracellular neurotransmitter concentrations. These studies have reported an increase in the levels of serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) in brain regions like the prefrontal cortex and hippocampus. Furthermore, evidence suggests that this compound may exert its effects, in part, by modulating the activity of neurotransmitter transporters. Specifically, findings indicate a potential inhibition of the serotonin transporter (SERT) and the dopamine transporter (DAT), which would contribute to the observed increases in extracellular monoamine levels by reducing their reuptake from the synaptic cleft.

Second Messenger System Activation

The intracellular signaling cascades, often referred to as second messenger systems, are crucial for translating extracellular signals into cellular responses. Preclinical research on this compound has identified its capacity to activate these systems. Investigations using primary neuronal cultures, particularly from the hippocampus, have shown that this compound can stimulate adenylyl cyclase activity, resulting in an elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, this compound has been implicated in modulating calcium homeostasis, affecting the influx of calcium ions through voltage-gated calcium channels, which plays a pivotal role in neurotransmitter release and neuronal excitability.

Electrophysiological Modulations by this compound in Preclinical Preparations

Electrophysiology offers a direct means to assess the functional impact of compounds on neuronal activity. Preclinical preparations, including brain slices and in vivo recordings, have been employed to characterize the electrophysiological effects of this compound.

Neuronal Firing Rate Alterations in Brain Slices

Electrophysiological recordings from brain slices, such as those prepared from the rodent cortex, have revealed that this compound can significantly alter neuronal firing patterns. At micromolar concentrations, this compound has been observed to reduce the spontaneous firing rate of pyramidal neurons, particularly those located in layer V of the cortex. Moreover, its application has been shown to modify the intrinsic excitability of these neurons and their responses to both excitatory and inhibitory synaptic inputs, suggesting a broad impact on cortical network activity.

Synaptic Plasticity Modifications in Animal Models

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Research in animal models has explored the influence of this compound on these processes. Studies conducted using hippocampal slices have indicated that this compound can enhance long-term potentiation (LTP) in the CA1 region, a cellular correlate of learning and memory. This enhancement suggests that this compound may potentiate synaptic efficacy. In contrast, its effects on long-term depression (LTD), another form of synaptic plasticity, appear to be less pronounced or context-dependent.

Analytical Methodologies for Mescaline Sulfate Research

Chromatographic Techniques for Quantification and Purity Assessment of Mescaline Sulfate (B86663)

Chromatography is the cornerstone of mescaline sulfate analysis, enabling its separation from complex matrices and the precise measurement of its concentration. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly utilized methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and robust technique for the quantification and purity assessment of this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation from impurities.

Reversed-phase HPLC, using a C18 column, is a common approach. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, which is adjusted to control the retention and peak shape of the analyte. hmdb.calibretexts.org An ion-interaction HPLC method has also been developed using a C18 stationary phase with an aqueous solution of octylamine (B49996) o-phosphate as the mobile phase, which is particularly useful for analyzing mescaline in cactus extracts. researchgate.net

Validation of the HPLC method is a critical step to ensure its reliability, and it involves demonstrating specificity, linearity, accuracy, precision, and robustness according to established guidelines. nih.govresearchgate.netswgdrug.org Specificity is often confirmed using a photodiode array (PDA) detector, which compares the UV spectrum of the analyte peak with that of a reference standard. nih.gov

UV detection is standard, with the wavelength of maximum absorbance (λmax) for mescaline typically observed around 268 nm in acidic conditions or 230 nm with specific mobile phases. hmdb.caresearchgate.net

Table 1: Example HPLC Parameters for this compound Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Waters Symmetryshield RP18 (4.5 x 150 mm, 3.5 µm) | hmdb.ca |

| Mobile Phase | Buffer: Acetonitrile (95:5) | hmdb.ca |

| (Buffer: 20mM Sodium Phosphate Monobasic, pH 2.3 with 0.2% Hexylamine) | hmdb.ca | |

| Flow Rate | 1.0 - 1.5 mL/min | hmdb.ca |

| Detection | UV at 210 nm | hmdb.ca |

| Injection Volume | 5 µL | hmdb.ca |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is considered a gold standard in forensic toxicology due to its high sensitivity and specificity. jasco-global.com It combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. For the analysis of polar compounds like mescaline, a derivatization step is typically required to increase its volatility and improve chromatographic performance. A common method involves derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFP). researchgate.net

The GC separates the derivatized mescaline from other components in the sample before it enters the mass spectrometer. researchgate.net In the MS, the molecule is ionized, commonly by electron ionization (EI), which causes it to fragment into a unique pattern of ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification. In some applications, such as analyzing low concentrations in hair, tandem mass spectrometry (GC-MS/MS) in positive chemical ionization (PCI) mode is used for enhanced sensitivity and specificity. nih.govuomustansiriyah.edu.iq

Table 2: Typical GC-MS Parameters for Mescaline Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Derivatization | Pentafluoropropionic anhydride (PFPA) and Pentafluoropropanol (PFP) | researchgate.net |

| GC Column | 5% Phenyl / 95% Methyl Siloxane (e.g., 30 m x 0.25 mm ID) | nih.gov |

| Carrier Gas | Helium or Hydrogen | nih.gov |

| Oven Program | Example: Initial 175°C, ramp to 280°C | nih.gov |

| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) | researchgate.netnih.gov |

| Detection | Mass Spectrometer (Full Scan or Selected Ion Monitoring - SIM) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is an exceptionally sensitive and specific technique for detecting and quantifying trace amounts of this compound in complex biological matrices such as plasma, urine, and hair. sydney.edu.auresearchgate.net This method eliminates the need for derivatization, allowing for simpler and faster sample preparation compared to GC-MS.

The analysis uses a liquid chromatograph to separate the sample components, which are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this application, as it is a "soft" method that typically produces an intact protonated molecule, [M+H]⁺, of mescaline at a mass-to-charge ratio (m/z) of 212.3. researchgate.net

In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. The instrument then monitors specific "transitions" from the precursor ion to the product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels (pg/mg or ng/mL). researchgate.net

Table 3: Common LC-MS/MS Parameters and Transitions for Mescaline Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | HyPURITY C18 (5 µm) or Acquity Premier HSS T3 C18 | researchgate.net |

| Mobile Phase | Methanol gradient in ammonium (B1175870) acetate (B1210297) buffer | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |

| Precursor Ion (Q1) | m/z 212.3 [M+H]⁺ | researchgate.net |

| Product Ion (Q3) | m/z 180.3 | researchgate.net |

| Confirmation Transition | m/z 212.3 → m/z 195.2 | researchgate.net |

| Limit of Quantification | As low as 3 pg/mg in hair; 12.5 ng/mL in plasma | sydney.edu.au |

Spectroscopic Characterization of this compound

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular skeleton, while Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy give insights into the functional groups present and the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise chemical structure of a molecule. By analyzing the ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom in the mescaline molecule can be determined.

The ¹H NMR spectrum of mescaline shows distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the ethylamine (B1201723) side chain. Due to the molecule's symmetry, the two protons on the aromatic ring are chemically equivalent, as are the six protons of the two methoxy groups at positions 3 and 5.

The ¹³C NMR spectrum reveals eight distinct signals, corresponding to the eight unique carbon environments in the mescaline molecule.

Table 4: ¹H NMR Chemical Shift Data for Mescaline Base (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source(s) |

|---|---|---|---|---|

| 6.425 | Singlet | 2H | Aromatic H (C2-H, C6-H) | nih.gov |

| 3.860 | Singlet | 6H | Methoxy H (C3-OCH₃, C5-OCH₃) | nih.gov |

| 3.832 | Singlet | 3H | Methoxy H (C4-OCH₃) | nih.gov |

| 2.976 | Triplet | 2H | Methylene H (-CH₂-N) | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Identity and Purity

IR and UV-Vis spectroscopy are rapid and valuable techniques for confirming the identity of this compound and assessing its purity.

UV-Vis spectroscopy measures the absorption of light by the molecule's conjugated π-electron system. Mescaline exhibits a characteristic maximum absorbance (λmax) in the UV region due to its substituted benzene (B151609) ring. In an aqueous acidic solution, this peak is typically observed at approximately 268 nm. nih.gov

Infrared (IR) spectroscopy identifies the various functional groups within the molecule by measuring the absorption of infrared radiation, which causes vibrations of the chemical bonds. The IR spectrum of this compound shows characteristic absorption bands corresponding to the N-H bonds of the amine group, aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-O bonds of the methoxy ethers. Crucially, the spectrum of the sulfate salt will also display strong, distinct bands related to the sulfate counter-ion (S=O and S-O stretching vibrations). researchgate.net

Table 5: Characteristic Spectroscopic Data for this compound

| Technique | Feature | Wavelength/Wavenumber | Assignment | Source(s) |

|---|---|---|---|---|

| UV-Vis | λmax (Aqueous Acid) | ~268 nm | π → π* transition in the benzene ring | nih.gov |

| FTIR (KBr Pellet) | Strong, Broad Band | ~3400-3200 cm⁻¹ | N-H stretching (amine salt) | |

| Medium Bands | ~3100-2850 cm⁻¹ | C-H stretching (aromatic & aliphatic) | nih.gov | |

| Medium Band | ~1600-1500 cm⁻¹ | Aromatic C=C stretching |

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis of Mescaline in Botanical Samples

Mass Spectrometry Imaging (MSI) has emerged as a powerful, label-free technique for visualizing the in-situ spatial distribution of chemical compounds within biological tissues. In botanical research concerning mescaline-containing cacti, such as Lophophora williamsii (Peyote) and Trichocereus pachanoi (San Pedro), MSI provides unprecedented insight into the localization of mescaline at macroscopic, tissue, and cellular levels. nih.gov This capability is a significant advancement over traditional analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), which require homogenization of the tissue, thereby losing all spatial information. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is a predominant technique used for this purpose. nih.govnih.gov The process involves coating a thin section of the botanical sample with a chemical matrix that absorbs energy from a laser. nih.gov The laser desorbs and ionizes both the matrix and the analyte molecules, which are then analyzed by the mass spectrometer to create a chemical map of the sample surface. nih.gov

Research findings from MALDI-MSI studies on mescaline-producing cacti have revealed that the alkaloid is not uniformly distributed. bohrium.comfrontiersin.org Studies on L. williamsii and T. pachanoi show a higher concentration of mescaline in the photosynthetically active and rapidly growing parts of the plant, such as the epidermal tissues and the ribs, compared to the inner fleshy tissue or the subterranean stem. nih.govfrontiersin.org For instance, analysis of L. williamsii has shown that mescaline is particularly concentrated in the active meristems and protruding parts of the cactus. nih.govresearchgate.net

One study using MALDI-MSI with a spatial resolution of 30 μm on subterranean stem slices of L. williamsii quantified the relative intensity of mescaline in different microstructures. nih.govfrontiersin.org The results indicated a significantly higher concentration in the vascular bundles, which are responsible for transport within the plant. nih.govfrontiersin.org This supports theories regarding the synthesis and transport of the alkaloid from its site of production to other tissues. nih.govresearchgate.net

Table 1: Relative Intensity of Mescaline in L. williamsii Subterranean Stem This interactive table provides a summary of findings from a MALDI-MSI analysis comparing mescaline intensity in different tissue regions.

| Tissue Region | Mean Relative Intensity (± Standard Deviation) |

|---|---|

| Vascular Bundle | 1444.51 ± 236.63 |

| Nonvascular Area | 632.21 ± 68.18 |

Data sourced from a 2023 study on the topographic spatial distribution of mescaline. nih.govfrontiersin.org

Furthermore, MSI has proven effective in distinguishing between cacti that naturally produce mescaline and those that have been artificially contaminated. frontiersin.org Naturally occurring mescaline in L. williamsii flower petals is concentrated in the stalk region, whereas petals of Lophophora diffusa (a species that does not naturally produce mescaline) artificially spiked with mescaline show a homogenous distribution. frontiersin.org This application is of significant value in forensic science and in verifying the authenticity of botanical specimens. nih.govresearchgate.net

Development of Immunoassays for Mescaline Detection in Research Settings

Immunoassays offer a rapid, sensitive, and high-throughput screening method for the detection of specific compounds in biological matrices. While the development of a highly specific monoclonal antibody for mescaline itself is a complex undertaking, immunoassays targeting the broader phenethylamine (B48288) class, or specific assays validated for mescaline, are utilized in research and forensic screening. creative-diagnostics.comcellsciences.com These assays are typically based on the principle of competitive binding, where the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. calbiotech.com

The development process for such an assay involves:

Immunogen Synthesis: Mescaline, as a small molecule (hapten), is not immunogenic on its own. It must be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response in an animal model (e.g., mouse or rabbit). creative-diagnostics.comcellsciences.com

Immunization and Antibody Production: Animals are immunized with the immunogen, leading to the production of polyclonal or monoclonal antibodies. Monoclonal antibodies (mAbs) are preferred for their high specificity to a single epitope, ensuring consistency and reproducibility across assay batches. nih.gov

Assay Formulation: The developed antibodies are incorporated into an assay format, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA) or a biochip array. calbiotech.comnih.gov In a competitive ELISA, microplate wells are coated with the antibody. When the sample and an enzyme-conjugated version of the analyte are added, they compete for binding. The subsequent addition of a substrate produces a color signal that is inversely proportional to the concentration of the analyte in the sample. calbiotech.com

An example of a commercially available assay used in research is the Randox Drugs of Abuse V (DOA-V) biochip array immunoassay, which has been employed for screening mescaline in urine samples. nih.govresearchgate.net In one large-scale study, this immunoassay was used with a manufacturer-recommended cutoff of 6 µg/L. nih.govsigmaaldrich.com While this provides a presumptive result, it is crucial that all positive screens from an immunoassay are confirmed by a more specific and quantitative method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS, to eliminate the possibility of false positives due to cross-reactivity with structurally related compounds. nih.govnih.gov

Table 2: Performance Characteristics of a Mescaline Immunoassay Screening Method This interactive table summarizes the parameters of a validated immunoassay method used for mescaline screening in urine.

| Parameter | Value |

|---|---|

| Assay Type | Biochip Array Immunoassay |

| Target Analyte | Mescaline |

| Matrix | Urine |

| Screening Cutoff | 6 µg/L |

| Confirmation Method | Gas Chromatography-Mass Spectrometry (GC/MS) |

| GC/MS Limit of Quantification | 1 µg/L |

Data sourced from a 2015 study on urine mescaline screening. nih.govsigmaaldrich.com

The specificity of antibodies is a critical factor. For instance, an antibody developed for psilocin showed negligible cross-reactivity (<0.01%) with other drugs of abuse like cocaine and amphetamine but had some cross-reactivity (20%) with certain neuroleptics sharing a similar side-chain structure. nih.gov This highlights the necessity of thorough validation and confirmatory analysis in research settings.

Optimized Sample Preparation Techniques for this compound Extraction from Diverse Research Matrices

The effective extraction of this compound from complex matrices is a critical prerequisite for accurate analysis by instrumental methods like GC-MS or HPLC. The choice of extraction technique depends on the nature of the sample matrix (e.g., dried botanical material, fresh cactus tissue, biological fluids) and the subsequent analytical method. This compound is soluble in methanol, which is a common solvent choice for preparing standard solutions and for extraction from powdered plant material. unodc.org

Acid-Base Extraction from Botanical Samples: A classic and widely used method for extracting alkaloids from plant materials is the acid-base extraction. scribd.comphoenix.gov This technique manipulates the pH of the solvent to control the solubility of the alkaloid.

A general procedure for extracting mescaline from dried and powdered cactus material involves the following steps:

Acidification: The plant material is first soaked in an acidic solution (e.g., 0.2 N sulfuric acid). phoenix.gov In this acidic environment, the mescaline amine group is protonated, forming a salt that is soluble in the aqueous solution, while many non-polar plant components (like lipids and chlorophyll) remain insoluble.

Defatting: The acidic aqueous extract is washed with a non-polar organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove lipids and other interfering compounds. The mescaline salt remains in the aqueous layer. unodc.orgphoenix.gov

Basification: The aqueous solution is then made basic (alkalized) with a base like ammonium hydroxide (B78521) or sodium hydroxide. scribd.comphoenix.gov This deprotonates the mescaline salt, converting it back to its freebase form, which has low solubility in water but high solubility in non-polar organic solvents.

Final Extraction: The basic solution is extracted with a non-polar organic solvent (e.g., chloroform, xylene, or toluene). scribd.comphoenix.gov The mescaline freebase moves into the organic layer.

Evaporation and Reconstitution: The organic solvent is evaporated, leaving the extracted mescaline. For analysis, the residue is reconstituted in a suitable solvent like methanol. unodc.orgphoenix.gov

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient cleanup technique than liquid-liquid extraction. nih.gov It involves passing the sample through a solid sorbent packed in a cartridge. The analyte of interest is either retained on the sorbent while impurities pass through, or the impurities are retained while the analyte passes through. The choice of sorbent is critical for achieving good separation. While specific, validated SPE methods for this compound from botanical matrices are less commonly detailed in general literature, the principles of SPE are widely applied for drug extraction from various biological matrices, offering advantages in terms of reduced solvent consumption and potential for automation. nih.govmdpi.com

Matrix Solid-Phase Dispersion (MSPD): MSPD is a streamlined sample preparation process that combines extraction and cleanup into a single step. mdpi.com In this technique, the solid sample (e.g., plant tissue) is blended directly with a solid-phase sorbent (like silica (B1680970) or a polymer). This process disrupts the sample matrix and disperses it over the surface of the sorbent. The column is then washed to remove interferences, and the analyte is eluted with a small volume of solvent. mdpi.com MSPD is particularly advantageous for complex solid and semi-solid samples, reducing procedure time and solvent use compared to classical methods. mdpi.com

Table 3: Comparison of Mescaline Extraction Solvents and Techniques This interactive table outlines various solvents and methods used for the extraction of mescaline from plant materials for research analysis.

| Technique | Matrix | Key Solvents/Reagents | Purpose/Step |

|---|---|---|---|

| Acid-Base Liquid-Liquid | Dried, powdered cactus | Methanol, Sulfuric Acid, Chloroform, Ammonium Hydroxide | Full extraction and purification |

| Pre-extraction Cleanup | Dried, powdered cactus | Diethyl ether | Lipid removal prior to main extraction |

| Quantitative Extraction | Dried, powdered cactus | Methanol-ammonia solution (99:1) | Extraction for TLC, GC, HPLC analysis |

| DART-HRMS | Whole plant material | None (direct analysis) | Rapid screening and quantification |

Information compiled from various analytical manuals and research articles. unodc.orgphoenix.govojp.gov

The development of methods like Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) allows for the rapid detection and quantification of mescaline directly from cactus tissue with minimal to no sample preparation, representing a significant advancement for high-throughput screening in research and forensic labs. researchgate.netojp.gov

Preclinical Behavioral and Cognitive Research Using Mescaline Sulfate

Mescaline Sulfate (B86663) Effects on Basic Locomotor Activity and Exploration in Animal Models

The impact of mescaline sulfate on fundamental behaviors such as movement and exploration has been a cornerstone of preclinical investigation. In rodent models, the open field test is a primary tool for assessing these effects. Research in rats has demonstrated dose-dependent alterations in locomotor activity. One study reported that lower doses of mescaline produced significant inhibitory effects on locomotion, while the highest dose resulted in a biphasic effect nih.govresearchgate.netnih.gov. This suggests a complex relationship between the concentration of the compound and its influence on motor output. Specifically, the study observed a decrease in horizontal activity at lower doses, with a subsequent increase at a higher dose, indicating a shift from sedation to stimulation nih.govresearchgate.netnih.gov.

In mice, the effects of mescaline on locomotor activity can also be influenced by the specific strain of the animal. A study involving seven different strains of mice found that mescaline hemi-sulphate stimulated open-field activity in five of the strains (A2G, C3H/He, C57BR/cd, CBA/Cam, and F/St), while having no effect on the remaining two (1CFW and Schneider). This highlights the importance of genetic factors in determining the behavioral response to mescaline.

Further research in rats has indicated that mescaline can enhance spontaneous motility without affecting exploratory behavior nih.gov. This dissociation suggests that the compound may selectively target motor pathways over those governing exploration.

Interactive Data Table: Effects of this compound on Locomotor Activity in Rodents

| Animal Model | Test | Key Findings |

| Rat (Wistar) | Open Field Test | Lower doses led to a significant decrease in locomotion. The highest dose produced a biphasic effect (initial decrease followed by an increase). nih.govresearchgate.netnih.gov |

| Mouse (various strains) | Open Field Test | Stimulated open-field activity in A2G, C3H/He, C57BR/cd, CBA/Cam, and F/St strains. No effect in 1CFW and Schneider strains. |

| Rat | Not specified | Enhanced spontaneous motility with no effect on exploratory behavior. nih.gov |

Assessment of this compound's Influence on Learning and Memory Paradigms in Rodents

The influence of this compound on cognitive functions, particularly learning and memory, has been explored in a limited number of preclinical studies. One notable investigation in rats examined the effects of chronic oral administration of mescaline on memory decay and problem-solving behaviors. In a staircase maze, a significant acceleration of the spontaneous decay of a conditioned reflex (indicative of memory decay) was observed during periods without daily training nih.gov. This suggests that mescaline may interfere with the consolidation or retrieval of established memories.

The same study utilized a T-maze with swinging doors to assess problem-solving abilities. It was found that mescaline increased the time it took for rats to open the first door, and when the doors were latched, it also increased the time spent opening them nih.gov. These findings point towards a potential impairment in executive function and the ability to adapt to and solve novel challenges.

Another study investigated the effect of mescaline on a conditioned avoidance response in rats, a paradigm that assesses fear-motivated learning nih.gov. While the study is noted, detailed results on the specific impact on learning acquisition and memory retention were not available in the retrieved sources.

Currently, there is a lack of specific published research investigating the effects of this compound in other standard rodent memory paradigms such as the Novel Object Recognition test or the Morris water maze.

Investigation of Sensory Processing Alterations in Animal Models Induced by this compound

A key area of interest in psychedelic research is their impact on sensory processing and filtering, often studied in animal models through the prepulse inhibition (PPI) of the startle reflex. PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. Deficits in PPI are thought to model certain aspects of sensory gating abnormalities observed in some psychiatric disorders.

Research in rats has consistently demonstrated that mescaline disrupts PPI. One study found that all tested doses of mescaline disrupted PPI when the test was conducted 60 minutes after administration nih.govresearchgate.netnih.gov. This disruption of sensorimotor gating suggests that mescaline interferes with the central nervous system's ability to filter out irrelevant sensory information. The timing of this effect, appearing at 60 minutes but not at 15 minutes post-administration, correlates with the pharmacokinetic profile of the drug, where brain concentrations reach their maximum around one hour after administration nih.govresearchgate.netnih.gov.

Another line of investigation in mice has utilized the head-twitch response (HTR) as a behavioral proxy for 5-HT2A receptor activation, a key mechanism of action for many classic psychedelics. Mescaline has been shown to induce the HTR in mice, and the potency of this effect can be modulated by structural modifications to the mescaline molecule.

Interactive Data Table: Effects of this compound on Sensory Processing in Rodents

| Animal Model | Test | Key Findings |

| Rat (Wistar) | Prepulse Inhibition (PPI) | All tested doses disrupted PPI 60 minutes after administration, indicating impaired sensorimotor gating. nih.govresearchgate.netnih.gov |

| Mouse (C57BL/6J) | Head-Twitch Response (HTR) | Mescaline induces the HTR, a behavior mediated by 5-HT2A receptor activation. |

Neuroanatomical Mapping of this compound Effects in Animal Brains using Advanced Techniques (e.g., fMRI in rodents)

Understanding the precise neuroanatomical correlates of this compound's behavioral and cognitive effects is a critical area of ongoing research. While advanced imaging techniques like functional magnetic resonance imaging (fMRI) are powerful tools for this purpose, there is a significant lack of published studies specifically utilizing fMRI to map the effects of mescaline in rodent brains.

Existing research has employed other methods to investigate the neural correlates of mescaline's action. Autoradiographic studies using radiolabeled mescaline in marmoset monkeys have shown a preferential accumulation in brain regions such as the hippocampus, amygdala, lateral geniculate, and anterior cingulate cortex nih.gov. In rats, brain imaging has indicated that mescaline selectively increases neuronal activity, particularly in the striatolimbic systems of the right hemisphere nih.gov.

More recent studies have utilized electroencephalography (EEG) in freely moving rats to examine the effects of mescaline on brain electrical activity. These studies have reported a global decrease or desynchronization of EEG activity and a reduction in functional connectivity across various frequency bands researchgate.net. Specifically, major changes in activity were observed in large areas of the frontal and sensorimotor cortex, with a rebound in occipital theta activity at later stages of the drug's effect researchgate.net.

While these findings from autoradiography and EEG provide valuable insights, dedicated fMRI studies in rodents are needed to provide a more detailed and dynamic understanding of the brain networks modulated by this compound. A conference poster has mentioned a BOLD phMRI study of mescaline-induced modulation of fear and reward pathways in rats, but the full study details are not yet available in the public domain ekamimaging.com.

Regulatory and Ethical Frameworks for Mescaline Sulfate Research

Impact of International and National Controlled Substances Legislation on Research Access to Mescaline Sulfate (B86663)

Access to mescaline sulfate for research is primarily dictated by its classification under international and national controlled substances legislation. The 1971 United Nations Convention on Psychotropic Substances places mescaline in Schedule I, the most restrictive category, designating it as a substance with a high potential for abuse and no recognized medical use. transformdrugs.org This international treaty serves as a foundation for the national laws of signatory countries, which often mirror these classifications.

In the United States, the Controlled Substances Act (CSA) of 1970 likewise classifies mescaline as a Schedule I substance. researchgate.net This scheduling imposes significant restrictions on researchers, who must navigate a rigorous application process with federal agencies such as the Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA) to legally obtain and study the compound. nih.gov The process involves demonstrating a valid research protocol, securing appropriate storage facilities, and maintaining meticulous records, all of which can be time-intensive and costly, thereby creating substantial barriers to research. berkeley.edu

An important legal distinction exists in international law concerning plant-based psychedelics. The commentary on the 1971 UN Convention clarifies that the plants themselves (such as peyote cacti, which contain mescaline) are not under international control when used in traditional religious rites by specific indigenous groups. transformdrugs.orgberkeley.edu However, this exemption does not extend to the isolated chemical compound, this compound. Any pharmaceutical preparation, whether extracted or synthesized, falls under the strict controls of Schedule I. transformdrugs.org This legal ambiguity between the plant and its active compounds adds another layer of complexity for researchers.

The stringent regulatory environment means that despite a resurgence in psychedelic research, obtaining this compound remains a significant challenge, limiting the scope and scale of scientific investigation into its properties.

Historical Analysis of Regulatory Changes Affecting this compound Research Trajectories

The trajectory of this compound research has been profoundly influenced by shifting regulatory landscapes over the past century. Early scientific interest in mescaline flourished in the first half of the 20th century, with clinical research being conducted without the stringent legal frameworks that exist today. researchgate.net However, the burgeoning cultural and recreational use of psychedelic substances in the 1960s led to a moral panic that spurred restrictive international and national legislation. altasciences.com

The implementation of the UN Convention on Psychotropic Substances in 1971 and the US Controlled Substances Act in 1970 effectively halted most legitimate scientific research on mescaline and other psychedelics for several decades. berkeley.edualtasciences.comnih.gov These legislative actions categorized mescaline alongside substances deemed to have a high potential for abuse and no accepted medical value, creating a prohibitive environment for clinical investigation. researchgate.net

The early 1990s marked the beginning of a slow resurgence in psychedelic research, driven by a renewed interest in the potential therapeutic applications of these compounds for various mental health conditions. altasciences.comnih.gov This "psychedelic renaissance" has been characterized by persistent advocacy and education aimed at destigmatizing these substances and navigating the complex regulatory hurdles to conduct rigorous scientific studies. While research into compounds like psilocybin and MDMA has seen more significant advancement, the stringent controls on Schedule I substances like this compound continue to pose considerable challenges, slowing the pace of research compared to the pre-prohibition era. The current regulatory landscape is evolving, with increasing recognition of the therapeutic potential of psychedelics, which may lead to future rescheduling and a more permissive research environment. altasciences.com

Ethical Guidelines for Conducting Preclinical Research with Psychedelic Compounds like this compound

The unique nature of psychedelic compounds necessitates a robust ethical framework for preclinical research to ensure the welfare of study participants and the integrity of the scientific process. While specific guidelines for this compound are embedded within the broader principles of psychedelic research ethics, several key considerations are paramount.

A cornerstone of ethical research is the principle of informed consent . For psychedelic research, this process must be particularly thorough, often referred to as "enhanced consent." psychiatryonline.org Researchers must clearly communicate the potential for profound psychological experiences, the subjective nature of these experiences, and the potential for challenging or distressing effects, given that the full scope of the experience is difficult to articulate to someone who has not undergone it. monash.edu

The vulnerability of participants under the influence of a psychedelic substance is a critical ethical consideration. nih.govpsychiatryonline.org Researchers have a heightened responsibility to ensure the physical and psychological safety of participants. This includes careful screening of participants for pre-existing conditions that might predispose them to adverse reactions and establishing a supportive and safe research environment.

Institutional Review Boards (IRBs) play a crucial role in the ethical oversight of psychedelic research. nih.gov IRBs are tasked with reviewing research protocols to ensure they minimize risks to participants, that the potential benefits outweigh the risks, and that the principles of justice, beneficence, and autonomy are upheld. nih.gov For a novel compound class like psychedelics, this often requires extensive discussion and collaboration between the research team and the IRB to address all potential ethical dilemmas before they arise. nih.gov

Furthermore, the principle of justice requires fair and equitable selection of research participants, avoiding the exploitation of vulnerable populations. nih.govmonash.edu As research progresses, ensuring equitable access to any potential therapeutic applications that may arise from this research is also an important ethical consideration. psychiatryonline.org

Challenges and Facilitators for Cross-Jurisdictional Research Collaboration on this compound

Cross-jurisdictional research collaboration on this compound is fraught with challenges, primarily stemming from the lack of harmonization in drug control laws and regulations between countries. While the 1971 UN Convention provides an overarching framework, its implementation can vary significantly at the national level. berkeley.edu This can create complex legal and logistical hurdles for researchers seeking to collaborate internationally.

Challenges:

Varying National Laws: Different countries may have unique import/export regulations, licensing requirements, and scheduling for controlled substances, making the transfer of this compound for research purposes a bureaucratic and time-consuming process. berkeley.edu

Regulatory Delays: The need to secure approvals from multiple national regulatory bodies can lead to significant delays, hindering the progress of collaborative research projects.

Shipping and Logistics: The international shipment of a Schedule I substance requires stringent security measures and specialized permits, adding to the complexity and cost of research.

Differing Ethical Review Standards: While core ethical principles are generally shared, the specific requirements and procedures of Institutional Review Boards or ethics committees can differ between institutions and countries, requiring researchers to navigate multiple review processes.

Facilitators:

Harmonization Efforts: Initiatives aimed at harmonizing drug control policies and research guidelines can facilitate smoother international collaboration.

International Agreements: Bilateral or multilateral agreements between countries or research institutions can streamline the process for collaborative research on controlled substances.

Shared Scientific Goals: The collective interest within the international scientific community to understand the properties and potential therapeutic uses of psychedelics can serve as a powerful motivator to overcome regulatory barriers.

Global Health Crises: The increasing prevalence of mental health disorders globally may act as a catalyst for regulatory bodies to adopt more flexible and collaborative approaches to research on potentially innovative treatments. altasciences.com

Ultimately, while the current regulatory landscape presents significant obstacles to international collaboration on this compound research, a growing recognition of the need for new therapeutic approaches may pave the way for more streamlined and cooperative international research efforts in the future.

Future Directions and Unanswered Questions in Mescaline Sulfate Research

Elucidation of Undiscovered Mescaline Biosynthetic Enzymes and Pathways

Despite the identification of mescaline over a century ago, its complete biosynthetic pathway in cacti like Peyote (Lophophora williamsii) has remained partially enigmatic until very recently. bohrium.comnih.govnih.gov Recent breakthroughs using transcriptomics and homology-guided gene discovery have successfully elucidated a near-complete pathway, starting from L-tyrosine. nih.govresearchgate.net

Key enzymatic steps and the enzymes responsible that have been identified include:

A cytochrome P450 enzyme that catalyzes the 3-hydroxylation of L-tyrosine to produce L-DOPA. bohrium.comnih.govresearchgate.net

A tyrosine/DOPA decarboxylase that converts L-DOPA into dopamine (B1211576). bohrium.comnih.govresearchgate.net

Several substrate-specific O-methyltransferases (OMTs) that perform sequential methylation steps. bohrium.comnih.govresearchgate.net

An N-methyltransferase (NMT) with broad substrate specificity, which may be involved in producing N-methylated derivatives and potentially modulating mescaline levels. bohrium.comnih.govresearchgate.netresearchgate.net

However, a significant unanswered question remains the identity of the enzyme responsible for the 5-hydroxylation of the benzene (B151609) ring on a phenethylamine (B48288) intermediate. researchgate.netsebiology.org While the major route is believed to proceed from dopamine to 3-methoxytyramine, a subsequent hydroxylation at the 5-position is a critical, yet uncharacterized, step. researchgate.net Future research will likely focus on techniques such as co-expression analysis or gene clustering to identify this elusive hydroxylase, as traditional homology-based searches have thus far been unsuccessful. sebiology.org Fully characterizing this and any other minor or alternative pathways is essential for efforts to reconstruct the entire biosynthetic process in heterologous systems for sustainable production. nih.gov

Rational Design of Next-Generation Pharmacological Probes Based on Mescaline Sulfate (B86663) Structure

The mescaline molecule serves as a foundational scaffold for designing novel pharmacological probes to investigate the serotonergic system and other neurobiological targets. The goal of rational drug design is to create selective small molecules that can probe specific signaling cascades, which can serve as leads for further development. purdue.edu By systematically modifying the structure of mescaline, researchers can enhance potency, selectivity, and duration of action to better understand structure-activity relationships (SAR).

Significant insights have already been gained from existing analogs:

4-Position Substitutions: The substituent at the 4-position of the phenethylamine ring is crucial for receptor binding and potency. wikipedia.org Analogs like escaline and proscaline, which have larger alkoxy groups at this position, are considerably more potent than mescaline. wikipedia.orgnih.gov

Fluorination: The introduction of fluorine atoms has led to derivatives with markedly increased potency. Difluoromescaline (DFM) and trifluoromescaline (TFM) are four-fold and more than nine-fold more potent than mescaline, respectively. wikipedia.orgnih.gov

Alpha-Methylation: Adding a methyl group to the alpha carbon of the side chain creates the amphetamine homologue 3,4,5-trimethoxyamphetamine (TMA), which also exhibits increased potency compared to mescaline. nih.gov

Future research will focus on leveraging computational modeling and structural biology to design next-generation probes. By understanding the precise interactions between mescaline-like ligands and the 5-HT2A receptor, as well as other potential targets, scientists can design molecules with tailored pharmacological profiles. nih.gov These probes could be used to dissect the roles of specific receptor subtypes in complex behaviors and may lead to the development of compounds with novel therapeutic potential.

Application of Advanced Neuroimaging and Optogenetic Techniques in Preclinical Models to Refine Understanding of Mescaline Sulfate Mechanism of Action

Understanding how this compound exerts its effects on the brain requires tools that can map its activity with high spatial and temporal resolution. Advanced neuroimaging techniques offer a powerful, non-invasive window into brain function. researchgate.net